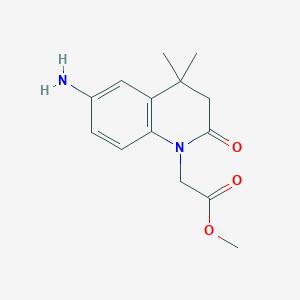

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C14H18N2O3 |

|---|---|

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate |

InChI |

InChI=1S/C14H18N2O3/c1-14(2)7-12(17)16(8-13(18)19-3)11-5-4-9(15)6-10(11)14/h4-6H,7-8,15H2,1-3H3 |

InChI-Schlüssel |

UIQHNPBSMDUNCR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Formation

The quinoline scaffold is constructed via acid-catalyzed cyclization of 2-bromo-3-nitrophenol derivatives. For example:

Alkylation

The methyl ester group is introduced via nucleophilic substitution:

Palladium-Catalyzed Cross-Coupling for Functionalization

Nitro Group Reduction

The 6-nitro substituent is reduced to an amino group using:

Late-Stage Alkylation

Post-reduction alkylation optimizes esterification:

Multi-Component One-Pot Strategies

Horner–Wadsworth–Emmons Reaction

A three-component reaction streamlines synthesis:

Microwave-Assisted Synthesis

Accelerates reaction kinetics for time-sensitive steps:

-

Step : Cyclization of nitro intermediates.

Comparative Analysis of Methods

| Method | Key Steps | Reagents/Catalysts | Yield | Advantages |

|---|---|---|---|---|

| Cyclization-Alkylation | Nitration → Hydrolysis → Alkylation | HNO₃, HCl, K₂CO₃ | 65% | Scalable, minimal purification |

| Palladium-Catalyzed | Cross-coupling → Reduction → Alkylation | Pd/C, SnCl₂, Cs₂CO₃ | 75% | High functional group tolerance |

| Multi-Component | One-pot phosphonate coupling | Dimethyl phosphonate, acrylate | 57% | Reduced step count |

| Microwave-Assisted | Microwave cyclization | – | 40% | Rapid, energy-efficient |

Critical Reaction Parameters

Solvent Effects

Temperature Control

-

Low-Temperature Nitration : Prevents over-nitration and byproducts (0–5°C).

-

High-Temperature Alkylation : 60–80°C ensures complete esterification.

Challenges and Optimization

Byproduct Formation

Purification Strategies

-

Chromatography : Silica gel (EtOAc/hexane, 3:7) isolates the target compound.

-

Recrystallization : Ethanol/water (1:1) yields high-purity crystals.

Recent Advances (Post-2023)

Enzymatic Resolution

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

This transformation enhances water solubility and enables further functionalization, such as coupling with amines to form amides .

Nucleophilic Substitution and Acylation

The amino group participates in nucleophilic reactions, including acylation and alkylation:

Acylation via Carbodiimide Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

-

Products : N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (e.g., compound 9e in ).

-

Key Application : Enhanced cytotoxicity and EGFR inhibition in anticancer agents .

Phosphorylation

-

Reagents : Triethoxy phosphonoacetate under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/acetic acid) .

-

Product : Phosphonate derivatives (e.g., diethyl 6-(1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-2-oxo-2H-pyran-3-yl-3-phosphonate) .

Heterocycle Formation

The dihydroquinoline scaffold facilitates cyclization reactions:

-

Reagents : Diethyl cyanomethylphosphonate under strong acidic conditions .

-

Product : Pyridin-3-ylphosphonate derivatives (e.g., compound 6 ) .

-

Mechanism : Carbanion attack on the allylic system followed by alcohol extrusion .

Biological Activity Modulation via Structural Modifications

Reaction products exhibit tailored pharmacological properties:

Comparative Reactivity of Quinoline Derivatives

The amino group distinguishes this compound from structurally related quinolines:

| Compound | Key Functional Group | Reactivity Profile |

|---|---|---|

| 6-Aminoquinoline | Amino | Base for Schiff base formation |

| Methyl 4-aminoquinoline | Methyl + amino | Enhanced lipophilicity |

| 7-Chloroquinoline | Chloro | Electrophilic substitution |

| Target compound | Amino + ester | Dual reactivity (nucleophilic + hydrolysis) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate belongs to a class of quinoline derivatives that have been extensively studied for their biological activities. These compounds often exhibit a range of pharmacological effects, making them valuable in drug development.

1.1 Antiplatelet Activity

Research has shown that related compounds in the quinoline family can act as effective antiplatelet agents. For instance, a study characterized 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as an antiplatelet agent by inhibiting cyclooxygenase-1 (Cox-1), which leads to reduced thromboxane A2 levels and decreased platelet aggregation . This mechanism suggests that this compound may similarly possess antiplatelet properties.

1.2 Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. A novel class of quinoline analogues has demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . The structural features of this compound may enhance its interaction with molecular targets in cancer therapy.

Pharmacological Insights

2.1 Inhibition of Kinases

Recent studies have identified quinoline derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer progression . this compound could be explored further for its potential to inhibit RTKs involved in vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways.

2.2 Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been documented extensively. Compounds similar to this compound have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

a) tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS 1224927-63-2)

- Key Differences: Substituents: 6-bromo (vs. 6-amino in the target compound) and tert-butyl ester (vs. methyl ester). Impact: The bromo group increases molecular weight and may enhance lipophilicity, while the bulky tert-butyl ester could reduce solubility compared to the methyl ester.

- Molecular Formula: C₁₅H₁₈BrNO₃

- Molecular Weight : 340.21 g/mol

- Physical Properties :

b) Methyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS 600167-15-5)

c) Ethyl 2-((R)-4-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-6-benzyl-3,4-dihydroquinolin-1(2H)-yl)acetate (Compound 4l)

- Key Differences: Substituents: Ethyl ester, benzyl group, and a complex amino acid side chain. Impact: The additional benzyl and hydroxy-dimethylphenyl groups enhance molecular complexity and likely influence receptor-binding affinity, as seen in opioid receptor studies .

Discussion:

- Amino vs. Bromo Substituents: The 6-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the bromo analogue, which is more lipophilic and electronically distinct .

- Ester Group Effects : The methyl ester in the target compound likely offers better metabolic stability than the tert-butyl analogue, which may resist hydrolysis but increase steric bulk .

- Dimethyl Groups: The 4,4-dimethyl substituents in the target compound could improve conformational rigidity and stability compared to non-substituted analogues .

Research Implications

- Medicinal Chemistry: The tert-butyl bromo analogue’s high molecular weight and lipophilicity may favor blood-brain barrier penetration, whereas the target compound’s amino group could enhance water solubility for peripheral targets .

- Synthetic Feasibility: The simpler methyl ester analogue (CAS 600167-15-5) serves as a synthetic precursor; introducing amino and dimethyl groups would require additional steps, such as alkylation and amination .

Biologische Aktivität

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, also known by its CAS number 1355194-29-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structural features exhibit significant pharmacological effects, including:

- Antiplatelet Activity: Similar compounds have been shown to inhibit platelet aggregation through the modulation of nitric oxide synthase (NOS) activity. This effect is mediated by the acetylation of proteins involved in platelet activation .

- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, which has been observed in related quinoline derivatives. These derivatives have demonstrated efficacy against various bacterial and fungal strains .

Antiplatelet Activity

A study on acetoxy quinolones revealed that structural modifications could enhance their antiplatelet effects. The compound was noted for its ability to inhibit cyclooxygenase (Cox-1), leading to decreased thromboxane A2 production and subsequent inhibition of platelet aggregation .

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 3.515 | Strong antimicrobial |

| Compound B | 26 | Moderate antimicrobial |

| Compound C | 101 | Weak antimicrobial |

These results indicate that modifications in the quinoline structure can significantly impact biological activity, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

- Study on Antiplatelet Effects: A specific study highlighted the effectiveness of acetoxy quinolones in inhibiting platelet aggregation via CRTAase activation. The findings suggest that this compound could be a candidate for further investigation in cardiovascular therapies .

- Antimicrobial Efficacy: Research on related quinoline derivatives demonstrated their effectiveness against resistant strains of bacteria and fungi. The potential for this compound to act as an antimicrobial agent warrants further exploration, especially in light of rising antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate?

- Methodology : The compound can be synthesized via catalytic hydrogenation of precursor quinoxaline derivatives. A typical protocol involves stirring ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate with Pd/C in ethanol under hydrogen, followed by recrystallization from ethanol to yield crystalline products . For analogs, telescoped multicomponent reactions using reagents like Meldrum’s acid and arylglyoxals in refluxing acetic acid are effective for generating fused quinoline derivatives .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C, H₂, ethanol | ~60% |

| Cyclization | Acetic acid, reflux | ~46% |

Q. How is the structural characterization of this compound performed?

- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving 3D structures. Hydrogen bonding patterns (N—H···O and C—H···O) are analyzed to confirm crystal packing . Complementary techniques include NMR (¹H/¹³C, 2D-COSY) and HRMS for functional group validation .

Q. What crystallization strategies improve purity for X-ray studies?

- Methodology : Slow evaporation from ethanol or acetonitrile is preferred. For example, tert-butyl 2-(6-formyl-7-hydroxy-3,4-dihydroquinolin-1(2H)-yl)acetate crystallizes effectively after cooling on ice, yielding bright yellow solids .

Advanced Research Questions

Q. How does this compound interact with biological targets like HIV-1 reverse transcriptase (RT)?

- Methodology :

- Experimental : Competitive binding assays and X-ray crystallography (e.g., soaking RT crystals with inhibitors) identify binding sites. Compound analogs, such as 5-alkyl-2-arylthio-6-((3,4-dihydroquinolin-1(2H)-yl)methyl)pyrimidin-4(3H)-ones, show RT inhibition (IC₅₀ = 0.02–0.5 μM) .

- Computational : Docking studies (e.g., Glide XP) validate interactions at alternative binding sites (e.g., site 507 in RNase H domain) with RMSD ≤1.8 Å compared to crystallographic data .

Q. What strategies address synthetic impurities or diastereomer formation during synthesis?

- Methodology :

- Chromatography : Use HPLC or chiral columns to resolve diastereomers (e.g., ≥85% purity via NMR-validated separation) .

- Reaction Optimization : Adjust stoichiometry of ZnCl₂ in DMF to minimize byproducts during thiazolidinone ring formation .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Methodology :

- SAR Studies : Introduce alkyl/aryl groups at the quinoline 6-position. For example, 6-methyl analogs enhance RT inhibition by 10-fold compared to unsubstituted derivatives .

- Pharmacokinetics : Fluorination at specific positions (e.g., 2-methyl-4-(2-oxoethoxy)phenoxy groups) improves metabolic stability (t₁/₂ > 6 hrs in murine models) .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic routes vary across studies?

- Resolution : Variations arise from catalyst loading (e.g., 5% vs. 10% Pd/C) or reaction time. For instance, hydrogenation for 10 hrs yields ~60%, while shorter durations (6–8 hrs) drop to ~40% .

Q. How to reconcile discrepancies in bioactivity data for RNase H inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.